3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride
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Overview
Description
3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride is a bicyclic compound that contains a sulfur atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) has been reported . This method involves multiple steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol, followed by the formation of alpha-diazoacetate and subsequent cyclopropanation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. This interaction can affect metabolic pathways and enzyme functions, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound is similar in structure but contains a nitrogen atom instead of sulfur.
Bicyclo[3.1.0]hexane: Lacks the heteroatom present in 3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride.
Uniqueness
This compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its nitrogen or carbon analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
2763750-91-8 |
---|---|
Molecular Formula |
C5H10ClNS |
Molecular Weight |
151.7 |
Purity |
95 |
Origin of Product |
United States |
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